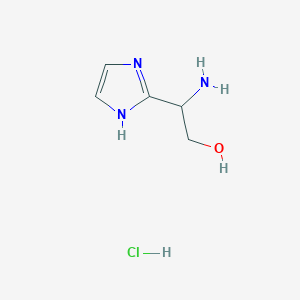
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone and its derivatives have been explored in various scientific studies for their synthesis methods and biological activities. For instance, studies have illustrated methods for synthesizing compounds with similar structures, investigating their potential anti-inflammatory, analgesic, and cholinolytic properties. A notable approach involves aminomethylation of related compounds, followed by reduction and interaction with Grignard reagents to produce amino alcohols and ketones with potential pharmacological activities (Gevorgyan et al., 2017) (Gevorgyan et al., 2017).
Electrochemical Synthesis
Electrochemical methods have been applied to synthesize new derivatives of phenylpiperazine, showcasing a green chemistry approach. This includes the oxidation of compounds in the presence of arylsulfinic acids, leading to new phenylpiperazine derivatives via environmentally friendly processes (Nematollahi & Amani, 2011).
Pharmacological Potential
The compound and its related structures have been investigated for their pharmacological potentials, including the possibility of serving as PPARγ agonists or as part of novel therapeutic agents targeting various receptors. This underscores the compound's relevance in drug discovery and therapeutic agent development (Collins et al., 1998).
Novelty in Chemical Synthesis
Research has also focused on novel synthesis pathways for related compounds, offering insights into more efficient and effective methods of producing these chemicals for further study and application. This includes exploring the properties and potential applications of various derivatives through chemical modifications and transformations (Iwanami et al., 1964).
Safety and Hazards
Properties
IUPAC Name |
1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-22-10-12-23(13-11-22)15-18-19(24)9-8-17(21(18)26)20(25)14-16-6-4-3-5-7-16/h3-9,24,26H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFDIOFNMMVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)

